molecular formula C14H11ClFIN2O2 B8396283 Ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate

Ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate

Cat. No.: B8396283
M. Wt: 420.60 g/mol
InChI Key: DHNNQFFUJSLMRN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate is a useful research compound. Its molecular formula is C14H11ClFIN2O2 and its molecular weight is 420.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11ClFIN2O2

Molecular Weight

420.60 g/mol

IUPAC Name

ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)pyridine-3-carboxylate

InChI

InChI=1S/C14H11ClFIN2O2/c1-2-21-14(20)9-7-18-13(15)6-12(9)19-11-4-3-8(17)5-10(11)16/h3-7H,2H2,1H3,(H,18,19)

InChI Key

DHNNQFFUJSLMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2=C(C=C(C=C2)I)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4,6-dichloronicotinate (18.60 g, 84.40 mmol) and 2-fluoro-4-iodoaniline (20.0 g, 84.40 mmol) were dissolved in EtOH (80 mL), to which was added conc. HCl (6 drops). This mixture was heated, in an oil bath at 90° C., for 24 h. The solvent was evaporated under reduced pressure. The residue was partitioned between water (100 mL) and EtOAc (400 mL). The organic layer was washed sequentially with saturated NaHCO3 and saturated NaCl, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified on SiO2 using flash chromatography (eluent:5-10% EtOAc/Hexanes) to afford ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate as an off white solid (22.0 g, 62%). 1H NMR [(CD3)2SO, 400 MHz] δ 9.62 (s, 1H), 8.69 (s, 1H), 7.82 (dd, J=9.9, 1.9 Hz, 1H), 7.61-7.66 (m, 1H), 7.33 (t, J=8.5 Hz, 1H), 6.67 (d, J=1.8 Hz, 1H), 4.37 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H). Anal. Calcd for C14H11ClFIN2O2: C, 39.98; H, 2.64; N, 6.66. Found: C, 40.4; H, 2.38; N, 6.59.
Quantity
18.6 g
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20 g
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80 mL
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Yield
62%

Synthesis routes and methods II

Procedure details

Ethyl 4,6-dichloronicotinate [prepared according to the literature procedure of J. Chem. Soc. 5163 (1963)] (4.00 g, 18.2 mmol) and 2-fluoro-4-iodoaniline (4.30 g, 18.2 mmol) were dissolved in EtOH (80 mL), to which was added conc. HCl (6 drops). This mixture was heated, in an oil bath at 90° C., for 15 h. The solution was allowed to cool, then refrigerated whereupon the desired product crystallised out of solution as fine needles. The product was isolated by filtration and washed with 10% Et2O/hexanes to give ethyl 6-chloro-4-(2-fluoro-4-iodoanilino)nicotinate as white needles (3.79 g, 50%), m.p. (EtOAc/n-hexane) 162-164° C. 1H NMR [(CD3)2SO, 400 MHz] δ 9.62 (s, 1H), 8.69 (s, 1H), 7.82 (dd, J=9.9, 1.9 Hz, 1H), 7.61-7.66 (m, 1H), 7.33 (t, J=8.5 Hz, 1H), 6.67 (d, J=1.8 Hz, 1H), 4.37 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H). Anal. Calcd for C14H11ClFIN2O2: C, 40.0; H, 2.6; N, 6.7. Found: C, 40.3; H, 2.2; N, 6.7.
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4.3 g
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80 mL
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Synthesis routes and methods III

Procedure details

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